molecular formula C29H31N3O3S2 B12131385 (5Z)-5-({3-[2-methyl-4-(2-methylpropoxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-4-one

(5Z)-5-({3-[2-methyl-4-(2-methylpropoxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-4-one

Cat. No.: B12131385
M. Wt: 533.7 g/mol
InChI Key: WQJPKUCRLVJOBG-YSMPRRRNSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound (5Z)-5-({3-[2-methyl-4-(2-methylpropoxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-4-one belongs to the rhodanine (2-thioxo-thiazolidin-4-one) family, a class of heterocyclic compounds known for their diverse biological and electrochemical properties . Its structure features:

  • A rhodanine core with a (Z)-configured benzylidene substituent at position 3.
  • A 1-phenylpyrazole moiety substituted with a 2-methylpropoxy group at the para position of the phenyl ring.
  • A tetrahydrofuran-2-ylmethyl group at position 3 of the thiazolidinone ring.

Properties

Molecular Formula

C29H31N3O3S2

Molecular Weight

533.7 g/mol

IUPAC Name

(5Z)-5-[[3-[2-methyl-4-(2-methylpropoxy)phenyl]-1-phenylpyrazol-4-yl]methylidene]-3-(oxolan-2-ylmethyl)-2-sulfanylidene-1,3-thiazolidin-4-one

InChI

InChI=1S/C29H31N3O3S2/c1-19(2)18-35-23-11-12-25(20(3)14-23)27-21(16-32(30-27)22-8-5-4-6-9-22)15-26-28(33)31(29(36)37-26)17-24-10-7-13-34-24/h4-6,8-9,11-12,14-16,19,24H,7,10,13,17-18H2,1-3H3/b26-15-

InChI Key

WQJPKUCRLVJOBG-YSMPRRRNSA-N

Isomeric SMILES

CC1=C(C=CC(=C1)OCC(C)C)C2=NN(C=C2/C=C\3/C(=O)N(C(=S)S3)CC4CCCO4)C5=CC=CC=C5

Canonical SMILES

CC1=C(C=CC(=C1)OCC(C)C)C2=NN(C=C2C=C3C(=O)N(C(=S)S3)CC4CCCO4)C5=CC=CC=C5

Origin of Product

United States

Preparation Methods

Key Reaction Steps:

  • Thiazolidinone Formation :

    • React aromatic amine, aldehyde, and thioglycolic acid in PPG at 110°C.

    • Example: Aniline + benzaldehyde → 2-phenyl-thiazolidin-4-one.

  • Thioxo Group Introduction :

    • Treat thiazolidinone with Lawesson’s reagent in DMF-dimethylacetal.

    • Conditions: 80–100°C, 2–4 hours.

Pyrazole Ring Synthesis and Substituent Installation

The 1-phenyl-1H-pyrazol-4-yl moiety with a 2-methyl-4-(2-methylpropoxy)phenyl substituent is synthesized via multistep cyclization and functionalization.

Route A: Pyrazole Core Formation

  • Chalcone Synthesis :

    • Condense substituted acetophenones (e.g., 2-methyl-4-(2-methylpropoxy)acetophenone) with diethyl oxalate using t-BuOK in THF.

  • Pyrazole Cyclization :

    • React intermediates with phenylhydrazine in ethanol to form pyrazole-3-carboxylates.

  • Reduction and Oxidation :

    • Reduce carboethoxy groups to methanols using LiAlH₄.

    • Oxidize to aldehydes using IBX (2-iodoxybenzoic acid) in DMSO.

Route B: Substituent Installation

  • Alkylation of Phenol :

    • Brominate 4-cyano phenol derivative with 1-bromo-2-methylpropane in the presence of NaOH.

    • Conditions: Polar aprotic solvent (e.g., DMF), 60–80°C.

  • Pyrazole Functionalization :

    • Introduce 2-methylpropoxy group via nucleophilic substitution on pyrazole intermediates.

Knoevenagel Condensation for Methylidene Bridge Formation

The methylidene bridge connecting the pyrazole and thiazolidinone is formed via Knoevenagel condensation . This reaction leverages the nucleophilic methylene group at C5 of the thiazolidinone.

Optimized Protocol:

  • Reactants :

    • Aldehyde: Pyrazole-3-carbaldehyde derivative.

    • Base: Sodium acetate or piperidine.

  • Conditions :

    • Solvent: Ethanol or acetic acid.

    • Catalyst: Piperidine (0.1 equiv).

    • Temperature: Reflux (80–100°C).

  • Yield and Selectivity :

    • High yields (70–85%) with Z-configuration dominance due to steric and electronic factors.

Catalyst Solvent Temperature Yield (%) Reference
PiperidineEthanol80°C82
NaOAcAcOH100°C75

THF-2-Ylmethyl Group Installation

The 3-(tetrahydrofuran-2-ylmethyl) substituent is introduced via alkylation or nucleophilic substitution.

Methodology:

  • Alkylation of Thiazolidinone :

    • React thiazolidinone with tetrahydrofuran-2-ylmethyl bromide in the presence of a base (e.g., K₂CO₃).

    • Conditions: DMF, 60°C, 6–8 hours.

  • Green Chemistry Alternative :

    • Use PEG-400 as a solvent/catalyst for eco-friendly alkylation.

Stereochemical Control and Final Assembly

The Z-configuration at the methylidene bridge is critical. Steric hindrance and electronic effects during condensation favor the cis arrangement.

Final Assembly:

  • Coupling Pyrazole and Thiazolidinone :

    • Condense pyrazole aldehyde with thioxo-thiazolidinone under Knoevenagel conditions.

  • Purification :

    • Column chromatography (silica gel, 60–120 mesh) to isolate the final product.

Comparative Analysis of Synthetic Routes

Route Key Steps Advantages Limitations
Route A Pyrazole cyclization → AlkylationHigh regioselectivityMulti-step, moderate yields
Route B Bromination → Pyrazole substitutionScalable for bulk productionRequires toxic halogenating agents
Knoevenagel One-pot condensationEnvironmentally friendlySensitive to steric effects

Chemical Reactions Analysis

Types of Reactions

(5Z)-5-({3-[2-methyl-4-(2-methylpropoxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-4-one: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.

    Reduction: Reduction reactions can be used to alter the oxidation state of specific atoms within the molecule.

    Substitution: The compound can participate in substitution reactions where one functional group is replaced by another.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents such as sodium borohydride, and various nucleophiles for substitution reactions. Reaction conditions typically involve controlled temperatures, specific solvents, and catalysts to drive the reactions to completion.

Major Products Formed

The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield a compound with additional oxygen-containing functional groups, while reduction could result in a more saturated molecule.

Scientific Research Applications

(5Z)-5-({3-[2-methyl-4-(2-methylpropoxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-4-one:

    Chemistry: As a building block for the synthesis of more complex molecules.

    Biology: Studying its interactions with biological macromolecules.

    Medicine: Investigating its potential as a therapeutic agent for various diseases.

    Industry: Utilizing its unique chemical properties in the development of new materials or chemical processes.

Mechanism of Action

The mechanism by which (5Z)-5-({3-[2-methyl-4-(2-methylpropoxy)phenyl]-1-phenyl-1H-pyrazol-4-yl}methylidene)-3-(tetrahydrofuran-2-ylmethyl)-2-thioxo-1,3-thiazolidin-4-one exerts its effects involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins, leading to modulation of biological pathways. The exact pathways and molecular targets would depend on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structural Analogs

Substituent Variations in the Rhodanine Core

Table 1: Key Structural Differences Among Rhodanine Derivatives
Compound Name R<sup>3</sup> Substituent Benzylidene Substituent Reference
Target Compound Tetrahydrofuran-2-ylmethyl 3-[2-Methyl-4-(2-methylpropoxy)phenyl]-1-phenyl-1H-pyrazol-4-yl
(5Z)-5-(2-Methylbenzylidene)-3-phenyl-2-thioxo-1,3-thiazolidin-4-one Phenyl 2-Methylbenzylidene
(5Z)-3-Hexyl-5-{[3-(2-methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl]methylene}-2-thioxo-... Hexyl 3-(2-Methyl-4-propoxyphenyl)-1-phenyl-1H-pyrazol-4-yl
(5Z)-5-[(1,3-Diphenyl-1H-pyrazol-4-yl)methylene]-3-(2-phenylethyl)-2-thioxo-1,3-thiazolidin-4-one 2-Phenylethyl 1,3-Diphenyl-1H-pyrazol-4-yl
(Z)-5-(Azulen-1-ylmethylene)-2-thioxo-thiazolidin-4-one Variable (not specified) Azulen-1-ylmethylene
Key Observations:

R<sup>3</sup> Substituent: The tetrahydrofuran-2-ylmethyl group in the target compound introduces a cyclic ether moiety, which may enhance solubility in polar solvents compared to purely alkyl (e.g., hexyl in ) or aromatic (e.g., phenyl in ) substituents.

Benzylidene Substituent :

  • The 1-phenylpyrazole group in the target compound and introduces a rigid, planar heterocycle, which may influence π-π stacking interactions in biological or crystalline environments.
  • Simpler benzylidene substituents (e.g., 2-methylbenzylidene in ) lack the pyrazole ring, reducing steric complexity and synthetic difficulty.
Comparative Notes:
  • The use of tetrahydrofuran-2-ylmethyl as the R<sup>3</sup> substituent may require specialized protecting-group strategies during synthesis, unlike simpler alkyl or aryl groups .
  • Pyrazole-containing analogs (e.g., ) often involve multi-step syntheses to install the heterocyclic moiety, increasing complexity compared to non-heterocyclic derivatives .

Electrochemical and Physicochemical Properties

While direct data for the target compound are unavailable, insights can be drawn from related rhodanine derivatives:

  • Electrochemical Behavior: Azulene-substituted rhodanines exhibit redox activity due to the extended π-system of azulene, whereas pyrazole-substituted derivatives (like the target compound) may show moderate redox potentials influenced by the electron-withdrawing/donating effects of substituents .
  • Solubility : The tetrahydrofuran-2-ylmethyl group likely improves aqueous solubility compared to hexyl or phenethyl substituents, as observed in similar compounds with oxygen-containing R<sup>3</sup> groups .

Q & A

Q. What are the optimal reaction conditions for synthesizing this compound, and how can researchers minimize byproduct formation?

The synthesis involves multi-step reactions, typically starting with the formation of the pyrazole ring followed by condensation with thiazolidinone precursors. Key conditions include:

  • Solvent selection : Ethanol or methanol under reflux (60–80°C) to enhance reaction efficiency .
  • Catalysts : Potassium hydroxide (KOH) or other strong bases to promote cyclization .
  • Purification : Column chromatography or recrystallization to isolate the pure Z-isomer, critical for bioactivity .
  • Byproduct mitigation : Controlled addition of reagents (e.g., aldehydes) and inert atmospheres (N₂/Ar) to prevent oxidation .

Q. How can researchers confirm the Z-configuration and structural integrity post-synthesis?

  • X-ray crystallography : Use SHELXL (via the SHELX suite) for high-resolution structural determination. This method is robust for resolving stereochemistry, even for complex heterocycles .
  • Spectroscopic techniques :
  • ¹H/¹³C NMR : Analyze coupling constants (e.g., vinyl proton coupling >12 Hz for Z-isomers) and substituent-induced shifts .
  • HPLC-MS : Verify purity (>95%) and molecular ion peaks .

Q. What methodologies are recommended for assessing the compound’s stability under varying pH conditions?

  • Kinetic stability assays : Incubate the compound in buffers (pH 2–10) at 37°C and monitor degradation via HPLC at timed intervals .
  • Thermogravimetric analysis (TGA) : Evaluate thermal stability under simulated physiological conditions .

Advanced Research Questions

Q. How can structure-activity relationship (SAR) studies be designed to evaluate substituent effects on bioactivity?

  • Substituent variation : Synthesize analogs with modified groups (e.g., replacing tetrahydrofuran with other heterocycles or altering alkoxy chains on the phenyl ring) .
  • Biological assays : Compare IC₅₀ values in target-specific assays (e.g., enzyme inhibition, antimicrobial activity) to identify critical pharmacophores .
  • Statistical analysis : Use multivariate regression to correlate substituent properties (e.g., logP, molar refractivity) with bioactivity .

Q. What computational approaches are suitable for predicting binding interactions with biological targets?

  • Molecular docking : Employ AutoDock Vina or Schrödinger Suite to model interactions with enzymes (e.g., kinases, proteases). Focus on hydrogen bonding with the thioxo group and π-π stacking with the pyrazole ring .
  • MD simulations : Run 100-ns trajectories to assess binding stability and conformational flexibility .

Q. How should researchers address contradictory bioactivity data observed in different in vitro assays?

  • Assay standardization : Ensure consistent cell lines (e.g., HepG2 vs. HEK293) and incubation times .
  • Metabolic stability testing : Evaluate compound degradation in liver microsomes to rule out false negatives .
  • Dose-response validation : Repeat assays with a wider concentration range (e.g., 0.1–100 μM) to confirm potency trends .

Q. What strategies optimize reaction yields in multi-step syntheses?

  • Microwave-assisted synthesis : Reduce reaction times (e.g., from 12 hours to 30 minutes) while maintaining >80% yields .
  • Flow chemistry : Use continuous flow reactors for precise temperature control and reduced byproduct formation .

Q. How can DFT calculations elucidate electronic properties and tautomeric behavior?

  • Electronic structure analysis : Calculate frontier molecular orbitals (HOMO/LUMO) to predict reactivity sites .
  • Tautomer studies : Model energy differences between thione-thiol tautomers using B3LYP/6-31G(d) basis sets .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.